N-(2-fluorophenyl)-5-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1,3-thiazol-2-amine
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Overview
Description
N-(2-fluorophenyl)-5-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1,3-thiazol-2-amine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-5-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1,3-thiazol-2-amine typically involves multiple steps, including the formation of the thiazole ring and the subsequent attachment of the pyrrolidine and pyridine rings. Common synthetic routes may involve the use of starting materials such as 2-fluoroaniline, pyridine-2-carbaldehyde, and pyrrolidine. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the production process. Additionally, the use of green chemistry principles to reduce the environmental impact of the synthesis would be a key consideration .
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-5-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases like sodium methoxide. Reaction conditions typically involve controlled temperatures, ranging from room temperature to reflux conditions, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions may result in the replacement of the fluorine atom with other functional groups .
Scientific Research Applications
N-(2-fluorophenyl)-5-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1,3-thiazol-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-5-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
N-(2-fluorophenyl)-5-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1,3-thiazol-2-amine derivatives: These compounds share a similar core structure but may have different substituents on the thiazole, pyrrolidine, or pyridine rings.
Pyridin-2-yl carbamates: These compounds feature a pyridine ring and carbamate group, offering similar chemical properties and reactivity.
Uniqueness
This compound is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
IUPAC Name |
N-(2-fluorophenyl)-5-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4S/c20-15-6-1-2-7-16(15)23-19-22-12-14(25-19)13-24-11-5-9-18(24)17-8-3-4-10-21-17/h1-4,6-8,10,12,18H,5,9,11,13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRZFLTZAFJYSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CN=C(S2)NC3=CC=CC=C3F)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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